1,3,6,8-Tetramethyl-2,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetramethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetramethyl-2,7-naphthyridine typically involves the condensation of appropriate pyridine derivatives. One common method involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetramethyl-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like selenium dioxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine carboxaldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine core .
Scientific Research Applications
1,3,6,8-Tetramethyl-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photophysical properties.
Industrial Chemistry: Acts as a ligand in coordination chemistry and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetramethyl-2,7-naphthyridine varies depending on its application:
Anticancer Activity: It may inhibit specific enzymes or interfere with DNA replication in cancer cells.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes.
Photophysical Applications: It interacts with light to emit fluorescence, which is useful in LEDs and solar cells.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.
2,7-Difunctionalized-1,8-Naphthyridines: Used as antihypertensives, antiarrhythmics, and immunostimulants.
Uniqueness
1,3,6,8-Tetramethyl-2,7-naphthyridine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88300-52-1 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1,3,6,8-tetramethyl-2,7-naphthyridine |
InChI |
InChI=1S/C12H14N2/c1-7-5-11-6-8(2)14-10(4)12(11)9(3)13-7/h5-6H,1-4H3 |
InChI Key |
BPEYFVCOPHRJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(=NC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.